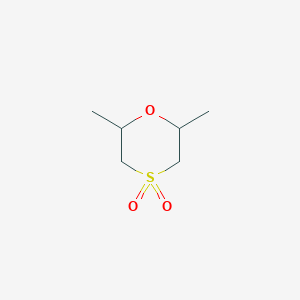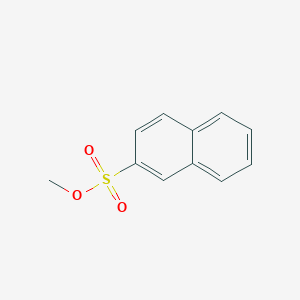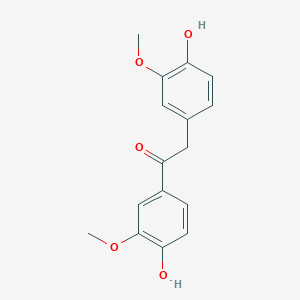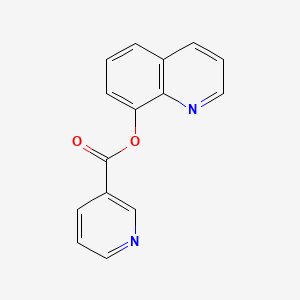![molecular formula C23H28O8 B14730732 Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate CAS No. 6327-58-8](/img/structure/B14730732.png)
Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate is a complex organic compound that features a benzodioxole ring and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate involves its interaction with biological targets such as enzymes and receptors. The compound’s benzodioxole ring and trimethoxyphenyl group allow it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring structure and have similar chemical properties.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group exhibit similar reactivity and biological activity.
Uniqueness: Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate is unique due to its combination of the benzodioxole ring and trimethoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6327-58-8 |
|---|---|
Fórmula molecular |
C23H28O8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
ethyl 2-[1,3-benzodioxol-5-yl-hydroxy-(3,4,5-trimethoxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C23H28O8/c1-6-16(22(24)29-7-2)23(25,14-8-9-17-18(10-14)31-13-30-17)15-11-19(26-3)21(28-5)20(12-15)27-4/h8-12,16,25H,6-7,13H2,1-5H3 |
Clave InChI |
AZRBKXQAGRLIPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)C(C1=CC2=C(C=C1)OCO2)(C3=CC(=C(C(=C3)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


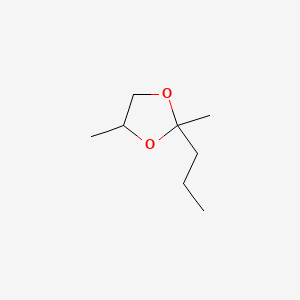
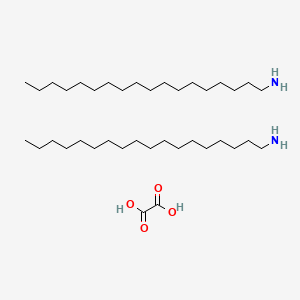

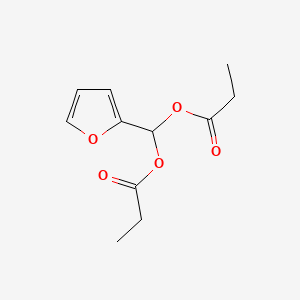


![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
